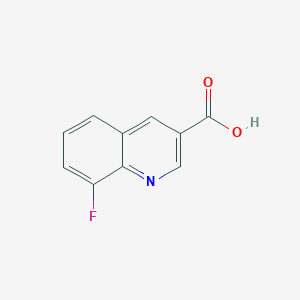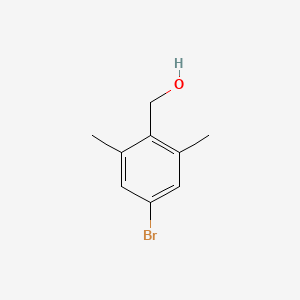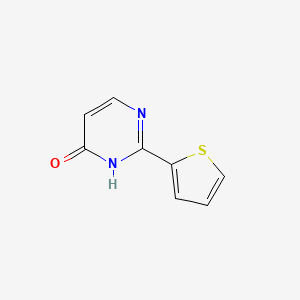
2-(2,6-Dimethylphenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,6-Dimethylphenoxy)propan-1-amine" is a chemical of interest in various research studies due to its potential applications in fields such as pharmacology and organic synthesis. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds and their properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as those discussed in the papers, often involves complex organic reactions. For instance, the paper titled "Installation of amine moieties into a polycyclic anodic product derived from 2,4-dimethylphenol" describes the anodic treatment of 2,4-dimethylphenol to obtain a dehydrotetramer, which can then be substituted with various amines, including primary amines . This suggests that similar electrochemical methods or substitution reactions might be applicable for synthesizing "this compound."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis, as seen in the paper discussing the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives . These studies provide valuable information on the conformation and crystal packing of molecules, which can be extrapolated to understand the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, the photoreaction of 2,5-dimethylphenacyl (DMP) carbamates releasing free amines upon irradiation indicates that related compounds may also undergo photo-induced reactions . Additionally, the substitution reactions mentioned in the synthesis analysis imply that "this compound" could participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the properties of structurally similar compounds. The paper titled "Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine" uses density functional theory (DFT) to evaluate various properties of a closely related compound . These properties include vibrational and electronic characteristics, ionization potential, electron affinity, and chemical softness/hardness. Such computational studies are crucial for predicting the behavior of "this compound" in biological systems and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Conformational Analyses in Different Environments :
- The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to 2-(2,6-Dimethylphenoxy)propan-1-amine, have been studied in different environments. These structures were analyzed using X-ray diffraction, revealing insights into the compound's molecular conformations and intermolecular interactions, such as hydrogen-bonded chains and rings, crucial for understanding its chemical behavior (Nitek et al., 2020).
Catalytic Amination of Alcohols :
- Research on the catalytic amination of alcohols, including 1-(2,6-dimethylphenoxy)-2-propanol, demonstrates the potential of this compound in chemical synthesis. This study focuses on the transformation of alcohols to their corresponding primary amines, showcasing the compound's role in producing valuable chemical intermediates (Kaniewska et al., 1988).
Deracemization Process in Drug Synthesis :
- The compound has been used in the deracemization process of mexiletine, an antiarrhythmic agent. This study highlights the biocatalytic potential of omega-transaminases to produce enantiomerically pure mexiletine, showcasing the relevance of this compound in pharmaceutical synthesis (Koszelewski et al., 2009).
Enantiodivergent Syntheses :
- The compound has been used to achieve enantiodivergent syntheses of (+)- and (-)-1-(2,6-dimethylphenoxy)propan-2-ol, which are precursors to mexiletine. This research demonstrates the compound's utility in creating optically pure substances, essential for the synthesis of enantiomerically pure drugs (Manna et al., 2019).
Aromatic Amine Ligand/Copper(I) Chloride Catalyst System :
- A study on the use of 2,6-dimethylphenol, a structural analog of this compound, in polymerizing processes explores the effectiveness of aromatic amine ligands and copper(I) chloride catalyst systems. This research provides insights into the compound's role in advanced polymerization techniques, which could be applicable in materials science (Kim et al., 2018).
Safety and Hazards
The safety information for “2-(2,6-Dimethylphenoxy)propan-1-amine” indicates that it should be handled with care. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dimethylphenoxy)propan-1-amine is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.
Mode of Action
It is known to interact with the urokinase-type plasminogen activator .
Biochemical Pathways
The compound is metabolized by Cytochrome P450 enzymes , specifically CYP1A2, CYP2B6, and CYP2E1 . These enzymes are involved in the oxidation of the compound, leading to various metabolites .
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450 enzymes .
Result of Action
Its interaction with the urokinase-type plasminogen activator suggests it may have a role in the breakdown of blood clots and tissue remodeling .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXUQFOWTYCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26583-71-1 |
Source


|
| Record name | 2-(2,6-Dimethylphenoxy)-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-DIMETHYLPHENOXY)-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV5U95DPG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



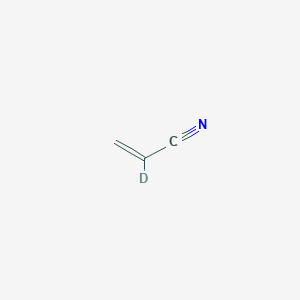
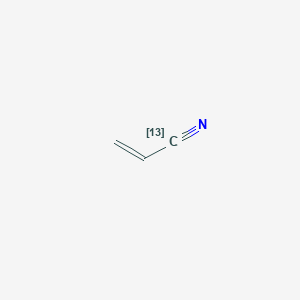
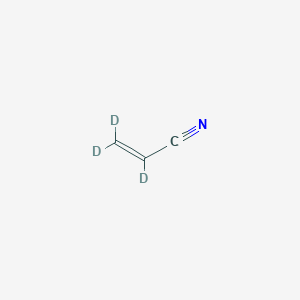
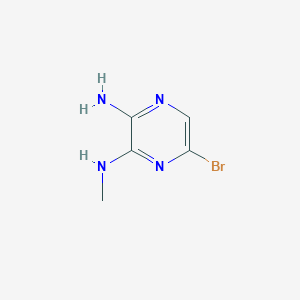

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)


